molecular formula C13H19BO4 B13929309 2-(3,5-Dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

2-(3,5-Dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B13929309
M. Wt: 250.10 g/mol
InChI Key: GNRQJFUCUHHNIR-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a boron atom within a dioxaborinane ring, which is attached to a 3,5-dimethoxyphenyl group. The presence of the boron atom imparts unique chemical properties, making it a valuable reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 3,5-dimethoxyphenylboronic acid with a suitable diol, such as pinacol, under dehydrating conditions. The reaction is often catalyzed by an acid or a base to facilitate the formation of the dioxaborinane ring. The general reaction scheme is as follows:

3,5-Dimethoxyphenylboronic acid+PinacolThis compound+Water\text{3,5-Dimethoxyphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} + \text{Water} 3,5-Dimethoxyphenylboronic acid+Pinacol→this compound+Water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

    Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.

Major Products Formed

    Suzuki-Miyaura Coupling: The major product is a biaryl or a substituted alkene, depending on the halide used.

    Protodeboronation: The major product is the corresponding hydrocarbon.

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane in the Suzuki-Miyaura coupling reaction involves several steps:

Comparison with Similar Compounds

2-(3,5-Dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane can be compared with other boron-containing compounds, such as:

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    Pinacolborane: Another boron compound used in hydroboration reactions.

    Boronic Esters: A class of compounds with similar reactivity but different structural features.

The uniqueness of this compound lies in its dioxaborinane ring structure, which imparts specific reactivity and stability, making it a valuable reagent in various chemical transformations.

Properties

Molecular Formula

C13H19BO4

Molecular Weight

250.10 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

InChI

InChI=1S/C13H19BO4/c1-13(2)8-17-14(18-9-13)10-5-11(15-3)7-12(6-10)16-4/h5-7H,8-9H2,1-4H3

InChI Key

GNRQJFUCUHHNIR-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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